Isoaltholactone

Übersicht

Beschreibung

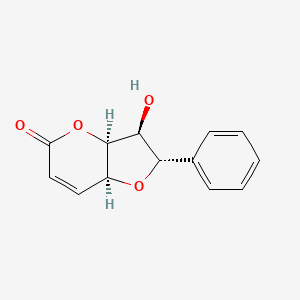

Isoaltholactone is a type of styryllactone . The Isoaltholactone molecule contains a total of 31 bonds. There are 19 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether (aliphatic) .

Synthesis Analysis

A short and efficient stereoselective synthesis of Isoaltholactone has been achieved in seven steps and 33% overall yield, starting from the readily available carbohydrate D-mannose . The key steps of the synthesis involve intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization .Molecular Structure Analysis

The Isoaltholactone molecule contains a total of 31 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 .Chemical Reactions Analysis

The key steps of the synthesis of Isoaltholactone involve intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization .Physical And Chemical Properties Analysis

Isoaltholactone appears as a powder. It has a molecular formula of C13H12O4 and a molecular weight of 232.2. It is a type of phenol compound. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Isoaltholactone has been identified to possess significant pharmacological effects including anti-inflammatory, antioxidant, antitumor, and neuroprotective activities . It has potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, acute lung injury, and various types of cancer such as esophageal, lung, breast, and pancreatic cancer . The compound’s ability to stimulate reactive oxygen species (ROS) production at high doses and activate the Nrf2 signaling pathway at physiological concentrations suggests a dual role as both a pro-oxidant and an antioxidant .

Synthetic Organic Chemistry

The compound has been synthesized efficiently from readily available carbohydrates like D-mannose, involving key steps such as intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization . This synthesis is valuable for researchers in organic chemistry, providing a method to produce isoaltholactone and its derivatives for further study and application.

Agricultural Chemistry

While specific studies on isoaltholactone’s use in agriculture are limited, related compounds have shown promise as bioactive agents against pests and diseases. Isoaltholactone’s antifungal properties could potentially be harnessed to develop new agricultural fungicides or soil treatments to protect crops .

Cosmetic Industry

Isoaltholactone may have applications in the cosmetic industry, particularly in the development of biocosmetics . Its antioxidant and anti-inflammatory properties make it a candidate for skin care products aimed at reducing oxidative stress and inflammation . The push for natural ingredients in cosmetics could see isoaltholactone being used more widely.

Environmental Science

In environmental science, isoaltholactone’s biological activities, particularly its antibacterial properties , could be explored for environmental clean-up and waste treatment applications. Its effectiveness against various bacteria suggests potential use in water purification systems or bioremediation processes .

Biotechnology

Isoaltholactone’s diverse biological activities make it a compound of interest in biotechnological applications. It could be used in the development of biosensors or as a biological probe to study cellular processes due to its reactivity and the distinct biological responses it elicits .

Safety and Hazards

Isoaltholactone is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention is required .

Relevant Papers The main papers analyzed for this response are “Total synthesis of (−)-isoaltholactone” published in Science China Chemistry and the Material Safety Data Sheet for Isoaltholactone .

Wirkmechanismus

Target of Action

Isoaltholactone is a styryllactone, a diverse group of secondary metabolites found in Goniothalamus species . These compounds have been found to possess significant biological activity, including antitumor, antifungal, and antibacterial properties . .

Mode of Action

It is known that Isoaltholactone and its stereoisomer, Altholactone, consist of a similar 5-oxygenated-5,6-dihydro-2H-pyran-2-one structural skeleton and a richly substituted tetrahydrofuran framework bearing four consecutive stereogenic centers These structural features may contribute to their biological activity

Biochemical Pathways

Given its reported antitumor, antifungal, and antibacterial properties , it is likely that Isoaltholactone interacts with multiple biochemical pathways

Result of Action

Isoaltholactone has been found to display important biological activities, including antitumor, antifungal, and antibacterial properties . These effects suggest that Isoaltholactone may induce cellular changes that inhibit the growth of tumors, fungi, and bacteria.

Eigenschaften

IUPAC Name |

(2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-XYJRDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoaltholactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isoaltholactone and where is it found?

A1: Isoaltholactone is a naturally occurring styryllactone compound found in various species of the Goniothalamus plant, which belongs to the Annonaceae family. [, , , , , , ] These plants are known for their diverse array of bioactive compounds.

Q2: What is the chemical structure of Isoaltholactone?

A2: Isoaltholactone consists of a tetrahydrofuran ring fused to a dihydro-α-pyrone unit, with a styryl group attached to the pyrone ring. [, ] It possesses four chiral centers, contributing to its stereochemical complexity.

Q3: Can you provide the molecular formula and weight of Isoaltholactone?

A3: The molecular formula of Isoaltholactone is C14H16O3, and its molecular weight is 232.27 g/mol. []

Q4: Has Isoaltholactone been chemically synthesized?

A4: Yes, several research groups have achieved the total synthesis of Isoaltholactone. Notably, these syntheses have been accomplished in both racemic and enantioselective manners, providing access to both enantiomers of the natural product. Various starting materials and synthetic strategies have been employed, highlighting the versatility of organic synthesis in accessing complex natural products. [, , , , , , , ]

Q5: What are some of the key reactions employed in the synthesis of Isoaltholactone?

A5: The synthesis of Isoaltholactone and its analogs has showcased the utility of several key reactions in organic chemistry. These include:

- Sharpless Kinetic Resolution: This method has been crucial in establishing the desired stereochemistry of intermediates leading to Isoaltholactone. [, ]

- Heck-Matsuda Reaction: This palladium-catalyzed coupling reaction has been employed to introduce the aryl substituent onto the lactone ring system. [, , ]

- Gold-Catalyzed Cyclization: This reaction has been strategically used to construct the tetrahydrofuran ring of Isoaltholactone from a suitable precursor. [, ]

Q6: What biological activities have been reported for Isoaltholactone?

A6: Isoaltholactone has shown promising biological activities, including:

- Antitumor Activity: It has demonstrated cytotoxic activity against various human cancer cell lines in vitro. [, , , ]

- Antimicrobial Activity: Isoaltholactone exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. []

- Inhibition of Platelet-Activating Factor (PAF) Receptor Binding: Isoaltholactone has been shown to inhibit PAF receptor binding, suggesting potential anti-inflammatory properties. []

Q7: Are there any studies on the structure-activity relationship (SAR) of Isoaltholactone?

A7: Yes, researchers have investigated the SAR of Isoaltholactone and its analogs. For example, the presence and stereochemistry of the hydroxyl group at the C-3 position have been shown to significantly influence the biological activity. [, ] Further SAR studies are crucial for optimizing the potency and selectivity of Isoaltholactone analogs for specific therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (E)-3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate](/img/no-structure.png)

![N-[4-(9H-beta-carbolin-1-yl)phenyl]acetamide](/img/structure/B1181624.png)